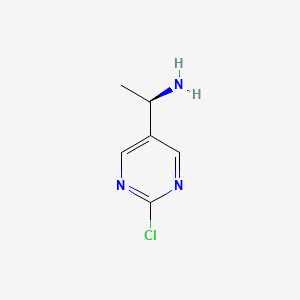

(1R)-1-(2-Chloropyrimidin-5-yl)ethylamine

Description

Significance of Chiral Amines in Contemporary Synthetic Chemistry

Chiral amines are fundamental building blocks in the construction of a vast array of biologically active molecules and functional materials. It is estimated that over 40% of small-molecule drugs contain at least one chiral amine motif, underscoring their prevalence and importance in medicinal chemistry. The specific spatial arrangement of substituents around the chiral carbon atom of an amine can lead to dramatic differences in pharmacological activity, as enantiomers often exhibit distinct interactions with biological targets such as enzymes and receptors.

The utility of chiral amines extends beyond their direct incorporation into final products. They are widely employed as chiral auxiliaries, catalysts, and resolving agents in asymmetric synthesis. As auxiliaries, they can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction, and subsequently removed. In the realm of organocatalysis, chiral amines can act as catalysts for a variety of transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions, providing access to enantiomerically enriched products.

The development of efficient methods for the synthesis of enantiopure amines remains a major focus of research in organic chemistry. Techniques such as asymmetric hydrogenation, reductive amination of prochiral ketones, and enzymatic resolutions are continuously being refined to provide access to a diverse range of chiral amine structures with high levels of stereocontrol.

Strategic Importance of Functionalized Pyrimidine (B1678525) Scaffolds as Synthetic Intermediates

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. ijper.orggoogle.com This heterocycle is a key component of the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of DNA and RNA. Beyond its role in nucleic acids, the pyrimidine motif is found in a wide range of therapeutic agents with diverse biological activities, including anticancer, antiviral, antibacterial, and cardiovascular properties. google.com

The strategic importance of functionalized pyrimidines as synthetic intermediates lies in their ability to serve as versatile platforms for the introduction of molecular diversity. The nitrogen atoms within the ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The carbon positions of the ring can be readily functionalized with a variety of substituents, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.

The presence of a chlorine atom at the 2-position of the pyrimidine ring in (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine is particularly significant. This chloro-substituent represents a key reactive handle for further synthetic transformations. It can readily participate in nucleophilic aromatic substitution (SNAr) reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the facile introduction of additional functional groups and the construction of more complex molecular architectures, making it a valuable intermediate for library synthesis and lead optimization in drug discovery programs. The pyrimidine scaffold itself has been harnessed in the development of histone deacetylase (HDAC) inhibitors, showcasing its utility in targeting specific enzymes. nih.gov

Overview of Synthetic Challenges and Opportunities for Enantiopure this compound

The synthesis of enantiopure this compound presents a set of distinct challenges and opportunities that are characteristic of modern asymmetric synthesis. The primary challenge lies in the stereoselective construction of the chiral center adjacent to the pyrimidine ring.

Synthetic Challenges:

Enantioselective Synthesis: Achieving high levels of enantiomeric purity is paramount for any chiral building block intended for pharmaceutical applications. The development of a robust and scalable asymmetric synthesis is a key hurdle. This often involves the use of chiral catalysts or auxiliaries, which can be expensive and require careful optimization of reaction conditions.

Control of Reactivity: The 2-chloropyrimidine (B141910) ring is susceptible to nucleophilic attack. During the synthesis of the ethylamine (B1201723) side chain, care must be taken to avoid unwanted side reactions at the C2 position of the pyrimidine core.

Purification: The separation of the desired (R)-enantiomer from the (S)-enantiomer, as well as from other reaction byproducts, can be challenging and may require specialized chromatographic techniques.

Synthetic Opportunities:

Asymmetric Reductive Amination: A promising route to this compound involves the asymmetric reductive amination of a corresponding prochiral ketone, 2-chloro-5-acetylpyrimidine. This transformation can be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand, or through enzymatic methods employing transaminases.

Resolution of a Racemic Mixture: An alternative approach involves the synthesis of the racemic ethylamine followed by resolution. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral sulfonic acid, followed by separation and liberation of the desired enantiomer.

Development of Novel Catalytic Systems: The synthesis of this specific chiral amine provides an opportunity to develop and showcase the utility of new catalytic systems for asymmetric synthesis. The demand for efficient and selective methods for the preparation of such building blocks drives innovation in the field of catalysis.

The successful and efficient synthesis of enantiopure this compound provides a valuable tool for medicinal chemists and process chemists, enabling the exploration of new chemical space and the development of novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8ClN3 |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

(1R)-1-(2-chloropyrimidin-5-yl)ethanamine |

InChI |

InChI=1S/C6H8ClN3/c1-4(8)5-2-9-6(7)10-3-5/h2-4H,8H2,1H3/t4-/m1/s1 |

InChI Key |

IIPPNGGHPWLUHP-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C1=CN=C(N=C1)Cl)N |

Canonical SMILES |

CC(C1=CN=C(N=C1)Cl)N |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for 1r 1 2 Chloropyrimidin 5 Yl Ethylamine

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation represents one of the most powerful and atom-economical methods for the synthesis of chiral compounds. This approach typically involves the reduction of a prochiral precursor, such as a ketimine or enamine, using molecular hydrogen in the presence of a chiral transition metal catalyst.

Homogeneous Catalysis for Enantioselective Reduction of Imino Precursors

Homogeneous asymmetric hydrogenation, where the catalyst is soluble in the reaction medium, offers high activity and selectivity under mild conditions. The synthesis of (1R)-1-(2-chloropyrimidin-5-yl)ethylamine via this method would proceed through the enantioselective hydrogenation of a corresponding N-substituted ketimine, derived from 1-(2-chloropyrimidin-5-yl)ethanone. While specific examples for this exact substrate are not extensively detailed in publicly available literature, analogous transformations provide a clear blueprint for a successful synthetic strategy.

Research into the asymmetric hydrogenation of heteroaromatic ketimines has demonstrated the efficacy of iridium, rhodium, and ruthenium-based catalysts. For instance, iridium catalysts complexed with chiral phosphine (B1218219) ligands, such as those from the Josiphos family, have shown high enantioselectivity (up to 99% ee) in the hydrogenation of substituted pyrimidines. researchgate.netelsevierpure.com Similarly, rhodium complexes bearing chiral bisphosphine ligands, like DuanPhos or bisphosphine-thiourea ligands, have been successfully employed in the asymmetric hydrogenation of unprotected N-H imines, achieving high yields and enantioselectivities (up to 95% ee). nih.gov

The general approach involves the reaction of the precursor, 1-(2-chloropyrimidin-5-yl)ethanone, with a suitable amine (e.g., benzylamine) to form the prochiral ketimine. This imine is then subjected to hydrogenation using a chiral catalyst system. A hypothetical, yet highly plausible, reaction scheme is presented below. The choice of ligand is critical and would be optimized to maximize enantioselectivity for the specific substrate.

Table 1: Representative Homogeneous Catalysts for Asymmetric Imine Hydrogenation

| Catalyst Metal | Chiral Ligand Class | Typical Substrates | Reported Enantioselectivity |

| Iridium (Ir) | Ferrocene-based diphosphines (e.g., Josiphos) | Substituted pyrimidines | Up to 99% ee |

| Rhodium (Rh) | Biaryl bisphosphines (e.g., DuanPhos) | 1,1-diarylethylenes | High ee |

| Rhodium (Rh) | Bisphosphine-thiourea | Unprotected N-H ketimines | Up to 95% ee |

| Manganese (Mn) | Chiral P,N,N pincer ligands | Dialkyl ketimines | High ee |

This table presents data from analogous reactions and serves as a guide for catalyst selection.

Heterogeneous Catalysis in Asymmetric Pyrimidine (B1678525) Derivative Synthesis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling, which is crucial for industrial applications. However, achieving high enantioselectivity with heterogeneous catalysts can be more challenging compared to their homogeneous counterparts.

Another strategy involves the modification of the surface of a metal catalyst (e.g., platinum or palladium) with a chiral auxiliary. This auxiliary creates a chiral environment on the catalyst surface, directing the hydrogenation of the prochiral substrate to the desired enantiomer. The success of this method is highly dependent on the nature of the substrate, the chiral modifier, and the reaction conditions.

Rational Design and Optimization of Chiral Ligands for Catalyst Performance

The performance of a homogeneous asymmetric hydrogenation catalyst is intrinsically linked to the structure of the chiral ligand. The rational design and optimization of these ligands are therefore central to achieving high enantioselectivity and catalytic activity. Key features of an effective chiral ligand include:

Steric Hindrance: The ligand's steric bulk plays a crucial role in creating a well-defined chiral pocket around the metal center, which effectively differentiates the two prochiral faces of the substrate.

Electronic Properties: The electron-donating or electron-withdrawing nature of the ligand can influence the reactivity of the metal center and the stability of catalytic intermediates.

Conformational Rigidity: A rigid ligand backbone often leads to higher enantioselectivity by reducing the number of possible conformations of the catalyst-substrate complex.

Modern ligand design often employs computational modeling to predict the performance of new ligand structures before their synthesis, accelerating the discovery of optimal catalysts. For the synthesis of this compound, a library of chiral ligands, such as those based on biaryl phosphines (e.g., BINAP derivatives), ferrocenyl phosphines (e.g., Josiphos), or spiro-ligands (e.g., f-spiroPhos), would be screened to identify the most effective one for the specific ketimine precursor. nih.gov

Chemoenzymatic Synthesis Routes

Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, have emerged as powerful tools for the production of enantiomerically pure compounds. These approaches are often characterized by mild reaction conditions, high selectivity, and a favorable environmental profile.

Biocatalytic Resolution of Racemic Pyrimidinyl-ethylamine Precursors

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. In a biocatalytic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of the racemate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers based on their different chemical properties.

For the synthesis of this compound, a racemic mixture of 1-(2-chloropyrimidin-5-yl)ethylamine would be subjected to an enzymatic reaction. Lipases are commonly used enzymes for the resolution of racemic amines via enantioselective acylation. For example, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, has been shown to be effective in the kinetic resolution of a variety of primary amines. nih.gov

In a typical procedure, the racemic amine is treated with an acyl donor (e.g., ethyl acetate (B1210297) or an activated ester) in the presence of the lipase. The enzyme would selectively acylate the (S)-enantiomer, forming an amide, while leaving the desired (R)-enantiomer unreacted. The unreacted (R)-amine can then be separated from the acylated (S)-amine by standard purification techniques. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, expressed as the enantiomeric ratio (E-value). A high E-value is essential for obtaining both the product and the remaining substrate in high enantiomeric excess.

Table 2: Lipases Commonly Used in the Kinetic Resolution of Amines

| Enzyme | Source Organism | Typical Acyl Donor |

| Lipase B | Candida antarctica | Ethyl acetate, Isopropenyl acetate |

| Lipase | Pseudomonas cepacia | Vinyl acetate |

| Lipase | Candida rugosa | Esters, Anhydrides |

This table provides examples of lipases and is not exhaustive.

Asymmetric Bioreduction Techniques Utilizing Oxidoreductases

A more direct and atom-economical approach than kinetic resolution is the asymmetric bioreduction of a prochiral ketone to the desired chiral amine. This transformation is typically catalyzed by oxidoreductases, such as transaminases (TAs) or imine reductases (IREDs).

Transaminases catalyze the transfer of an amino group from an amino donor to a keto acceptor. For the synthesis of this compound, the precursor ketone, 1-(2-chloropyrimidin-5-yl)ethanone, would be reacted with a suitable amino donor (e.g., isopropylamine (B41738) or alanine) in the presence of an (R)-selective transaminase. The equilibrium of the reaction can be shifted towards the product amine by using a high concentration of the amino donor or by removing the ketone byproduct.

A highly analogous process has been developed for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, a key intermediate for a JAK2 kinase inhibitor. In this case, a transaminase from Vibrio fluvialis was used to convert the corresponding ketone to the (S)-amine with excellent enantioselectivity (99.8% ee) and in good yield (77%). nih.gov The process was further optimized by using a recombinant E. coli whole-cell biocatalyst, demonstrating the industrial feasibility of this approach. nih.gov By selecting an (R)-selective transaminase, this methodology could be directly adapted for the synthesis of this compound.

Table 3: Enzymes for Asymmetric Synthesis of Chiral Amines

| Enzyme Class | Precursor | Co-substrate/Co-factor | Product |

| Transaminase (TA) | Ketone | Amino donor (e.g., Isopropylamine) | Chiral amine |

| Imine Reductase (IRED) | Imine | NADPH/NADH | Chiral amine |

| Amine Dehydrogenase (AmDH) | Ketone | Ammonia, NADPH/NADH | Chiral amine |

Enzyme Screening and Engineering for Enhanced Enantioselectivity and Substrate Scope

Biocatalysis, particularly the use of transaminases, has emerged as a powerful and green technology for the asymmetric synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from a donor to a ketone substrate with high stereoselectivity.

The synthesis of structurally similar chiral amines, such as (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, has been successfully demonstrated using ω-transaminases. In one study, a screening of 60 different transaminases identified the enzyme from Vibrio fluvialis as a promising candidate for the conversion of the corresponding ketone. researchgate.net This process was optimized by using (S)-α-methylbenzylamine as the amine donor and conducting the reaction in a two-phase system with toluene (B28343), which helped to shift the reaction equilibrium and improve the yield. researchgate.net This approach resulted in the desired (S)-amine with a high yield (77%) and excellent enantiomeric excess (99.8% ee). researchgate.net

For the synthesis of this compound, a similar strategy involving the screening of a diverse panel of (R)-selective transaminases would be the initial step. The substrate, 1-(2-chloropyrimidin-5-yl)ethan-1-one, would be reacted with a suitable amine donor, such as isopropylamine, in the presence of various transaminases. The enantiomeric excess and conversion for each enzyme would be determined to identify the best-performing biocatalyst.

Should the initial screening fail to identify an enzyme with the desired activity and selectivity, protein engineering techniques can be employed. This involves modifying the amino acid sequence of a promising transaminase to enhance its properties. Key strategies include:

Active Site Reshaping: Modifying residues in the enzyme's active site to better accommodate the 2-chloropyrimidine (B141910) moiety and improve catalytic efficiency.

Substrate Channel Engineering: Altering the pathways through which the substrate enters and the product exits the active site to enhance turnover rates.

Enhancing Thermostability: Introducing mutations that improve the enzyme's stability at higher temperatures, which can lead to faster reaction rates and higher productivity.

A patent describes the resolution of chiral amines through the selective acylation of one enantiomer using a lipase. While not a transaminase, this highlights the utility of enzymes in preparing enantiopure amines. In this patented method, an enantioselective lipase from Candida antarctica is used to acylate one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer. google.com

Table 1: Hypothetical Enzyme Screening for this compound Synthesis

| Enzyme Source | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) of (R)-amine |

| Transaminase A | Isopropylamine | 45 | 92 |

| Transaminase B | L-Alanine | 62 | 85 |

| Transaminase C | Isopropylamine | 88 | >99 |

| Transaminase D | D-Alanine | 30 | 78 |

This table is illustrative and based on typical results from enzyme screening studies.

Chiral Auxiliary-Mediated Synthesis

This classical approach to asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The chiral auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a diastereomeric intermediate. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product.

For the synthesis of this compound, a potential strategy would involve the use of a chiral auxiliary attached to a precursor molecule. For instance, a chiral oxazolidinone auxiliary, as pioneered by Evans, could be employed. The synthesis would proceed through the following general steps:

Acylation: The chiral auxiliary is acylated with a derivative of 2-chloropyrimidine-5-carboxylic acid.

Diastereoselective Transformation: The key stereocenter is introduced via a diastereoselective reaction, such as the reduction of a ketone or the addition of a nucleophile to an imine derived from the auxiliary-substrate conjugate. The steric bulk of the auxiliary directs the approach of the reagent, favoring the formation of one diastereomer over the other.

Cleavage: The chiral auxiliary is removed to yield the desired (1R)-amine.

The diastereoselectivity of such reactions is often high, and the resulting diastereomers can typically be separated by standard chromatographic or crystallization techniques, allowing for the isolation of an enantiomerically pure product.

The successful application of a chiral auxiliary strategy hinges on the ease and efficiency of its attachment and removal. The auxiliary must be attached under mild conditions to avoid racemization or degradation of the substrate. Similarly, the cleavage conditions must be gentle enough to preserve the stereochemical integrity of the newly formed chiral center.

Common methods for the attachment of oxazolidinone auxiliaries involve reaction with an acid chloride or anhydride (B1165640). Cleavage is often achieved by hydrolysis with a reagent such as lithium hydroxide (B78521) or by reduction with a hydride source, which can directly yield the desired amine. The choice of attachment and cleavage methods depends on the specific nature of the substrate and the chiral auxiliary.

Classical Resolution Techniques

Classical resolution remains a widely used and practical method for obtaining enantiomerically pure compounds, especially on a larger scale. This approach involves the separation of a racemic mixture into its constituent enantiomers.

This technique relies on the reaction of a racemic base, such as (±)-1-(2-chloropyrimidin-5-yl)ethylamine, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, including solubility.

A common and effective class of resolving agents are the tartaric acid derivatives, such as L- or D-tartaric acid, and their more lipophilic analogues, O,O'-dibenzoyl-L-tartaric acid (DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (DTTA). The choice of resolving agent and solvent is critical for successful resolution and is often determined through empirical screening.

The process typically involves dissolving the racemic amine and the chiral acid in a suitable solvent and allowing one of the diastereomeric salts to crystallize preferentially. The less soluble salt is then isolated by filtration, and the desired enantiomer of the amine is liberated by treatment with a base. The more soluble diastereomeric salt remains in the mother liquor, from which the other enantiomer can be recovered. A patent for the resolution of a different chiral compound, Trolox, demonstrates the use of (1S,2S)-(+)-Pseudoephedrine as a resolving agent, achieving high enantiomeric excess (>99%). google.com

Table 2: Illustrative Solvents for Diastereomeric Salt Resolution

| Resolving Agent | Solvent System | Expected Outcome |

| L-Tartaric Acid | Methanol/Water | Preferential crystallization of the (1R)-amine-L-tartrate salt |

| D-Tartaric Acid | Ethanol | Preferential crystallization of the (1S)-amine-D-tartrate salt |

| O,O'-Dibenzoyl-L-tartaric acid | Ethyl Acetate | Higher diastereoselectivity due to enhanced steric and electronic interactions |

This table provides examples of solvent systems that could be screened for the resolution of (±)-1-(2-chloropyrimidin-5-yl)ethylamine.

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, separation.

A variety of CSPs are commercially available, with those based on polysaccharide derivatives (e.g., cellulose (B213188) and amylose) being particularly versatile and widely used. The development of a preparative chiral HPLC or supercritical fluid chromatography (SFC) method involves screening different CSPs and mobile phase compositions to achieve optimal separation (resolution) and throughput.

For the resolution of (±)-1-(2-chloropyrimidin-5-yl)ethylamine, a screening of polysaccharide-based CSPs with mobile phases typically consisting of a mixture of an alkane (e.g., heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape, would be performed. Once a suitable analytical method is developed, it can be scaled up to a preparative scale to isolate the desired (1R)-enantiomer in high purity. A patent on the resolution of chiral amines mentions the use of a Daicel Chiralcel OD column for the separation of 1-(1-naphthyl)ethylamine (B3023371) enantiomers. google.com

Process Intensification and Green Chemistry Considerations in Stereoselective this compound Synthesis

The production of enantiomerically pure amines like this compound, a key building block in the pharmaceutical industry, is increasingly guided by the principles of green chemistry and process intensification. These strategies focus on developing safer, more efficient, and environmentally sustainable manufacturing processes. mdpi.com Traditional chemical syntheses often involve large reactors, significant energy consumption, and lengthy reaction times, which process intensification seeks to improve upon by designing compact, highly efficient reactor systems. mdpi.com For chiral molecules, biocatalysis, particularly the use of enzymes like transaminases, has emerged as a powerful tool, offering high stereoselectivity under mild conditions and reducing the reliance on hazardous reagents. mdpi.com

Solvent Engineering and Reaction Media Selection for Sustainable Processes

One effective strategy in the biocatalytic synthesis of similar chiral amines, such as (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, involves the use of a two-phase system. researchgate.net For instance, the use of a co-solvent like toluene can help to shift the reaction equilibrium in a favorable direction by removing the ketone co-product from the aqueous phase where the enzymatic reaction occurs. researchgate.net While effective, the selection of such co-solvents must be carefully balanced with their environmental impact. Modern approaches advocate for replacing hazardous solvents like benzene (B151609) and carbon tetrachloride with greener alternatives. nih.gov The ideal green solvent is non-toxic, biodegradable, derived from renewable resources, and easily recycled. researchgate.net

Below is a data table illustrating the properties of various solvents, categorized to aid in the selection of more sustainable options for processes like the synthesis of this compound.

| Solvent Classification | Examples | Key Characteristics Relevant to Green Synthesis |

| Recommended | Water, Ethanol, Isopropanol, Acetone (B3395972), Ethyl acetate | Low toxicity, biodegradable, readily available. Water is an excellent green solvent for many biocatalytic reactions. |

| Usable | Toluene, Cyclohexane, Methyl t-butyl ether (MTBE) | Effective for specific applications (e.g., two-phase systems) but have moderate environmental and/or health concerns. Use should be minimized and recycling prioritized. |

| To be Avoided | Benzene, Carbon tetrachloride, Dichloromethane (B109758), Chloroform | High toxicity, carcinogenic potential, significant environmental hazards. |

Atom Economy and Waste Minimization in Enantioselective Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org A high atom economy signifies a process that generates minimal waste. acs.orgresearchgate.net Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts. researchgate.net

The synthesis of this compound can be approached through various routes, with biocatalytic methods often demonstrating superior atom economy compared to classical chemical resolutions. A highly efficient pathway is the asymmetric amination of a prochiral ketone using an ω-transaminase.

A plausible and green synthesis route for this compound involves the transamination of 1-(2-chloropyrimidin-5-yl)ethan-1-one. In this reaction, the amine group is transferred from an amine donor, such as isopropylamine, to the ketone, yielding the desired chiral amine and acetone as the byproduct.

Reaction: 1-(2-chloropyrimidin-5-yl)ethan-1-one + Isopropylamine → this compound + Acetone

To calculate the theoretical atom economy of this proposed synthesis:

Molecular Weights:

1-(2-chloropyrimidin-5-yl)ethan-1-one (C₆H₅ClN₂O): 156.56 g/mol

Isopropylamine (C₃H₉N): 59.11 g/mol

(Desired Product) this compound (C₆H₈ClN₃): 157.60 g/mol

Acetone (C₃H₆O): 58.08 g/mol

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (157.60 / (156.56 + 59.11)) x 100 Atom Economy = (157.60 / 215.67) x 100 ≈ 73.07%

This biocatalytic route is significantly more atom-economical than multi-step classical resolutions that often involve protecting groups and stoichiometric chiral resolving agents, which generate substantial waste. The main byproduct, acetone, is also a relatively benign and easily removable solvent. researchgate.net

The following table provides a comparative overview of different stereoselective synthesis strategies, highlighting the advantages of a biocatalytic approach in line with green chemistry principles.

| Synthesis Strategy | Typical Reagents/Catalysts | Key Advantages | Key Disadvantages |

| Classical Chemical Resolution | Tartaric acid or other chiral resolving agents | Established methodology | Low theoretical yield (max 50%), generates significant waste, often requires multiple steps. |

| Asymmetric Hydrogenation | Chiral metal catalysts (e.g., Rh, Ru) | High enantioselectivity and yield | Uses expensive and toxic heavy metals, requires high-pressure hydrogen. |

| Biocatalytic Asymmetric Amination (Transaminase) | ω-Transaminase, amine donor (e.g., isopropylamine) | High enantioselectivity (>99% ee), mild reaction conditions, high atom economy, biodegradable catalyst. | Enzyme stability and cost can be a factor, equilibrium may need to be shifted. |

| Biocatalytic Kinetic Resolution (Lipase) | Lipase (e.g., Novozym 435), acyl donor | High enantioselectivity for the remaining amine | Maximum theoretical yield is 50%, separation of product and acylated amine required. |

By prioritizing methods like biocatalytic asymmetric amination, the synthesis of this compound can be aligned with modern standards of process intensification and green chemistry, resulting in a more sustainable and efficient manufacturing process.

Advanced Spectroscopic and Stereochemical Characterization of 1r 1 2 Chloropyrimidin 5 Yl Ethylamine

Determination of Enantiomeric Excess (ee) and Enantiomeric Purity

The quantitative analysis of enantiomeric composition is crucial for guaranteeing the desired pharmacological and toxicological profile of a chiral drug substance. Enantiomeric excess (ee) is a measure of the purity of a chiral sample, and its accurate determination relies on high-resolution analytical techniques capable of discriminating between enantiomers.

Development and Validation of Chiral High-Performance Liquid Chromatography (HPLC) Methods

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the enantioselective analysis of chiral compounds due to its high efficiency, accuracy, and reproducibility. nih.gov The development of a robust HPLC method for the separation of the enantiomers of 1-(2-Chloropyrimidin-5-yl)ethylamine involves a systematic screening of chiral stationary phases (CSPs) and mobile phase compositions.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice for the separation of a wide range of chiral molecules, including primary amines. researchgate.net For a compound like (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine, CSPs with phenylcarbamate derivatives on a polysaccharide backbone are particularly effective. The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. sigmaaldrich.com

Method development typically begins with a screening of different CSPs under normal phase, polar organic, and reversed-phase conditions. chromatographyonline.comchromatographyonline.com For primary amines, the addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP. chromatographyonline.comnih.gov

A typical screening protocol would involve testing columns like Chiralpak® AD, Chiralcel® OD, and Chiralpak® IG with mobile phases composed of hexane/isopropanol (B130326) or hexane/ethanol for normal phase, and acetonitrile/methanol for polar organic mode, each containing a small percentage of an amine modifier. researchgate.netchromatographyonline.com The resolution of the enantiomers is optimized by adjusting the ratio of the mobile phase components, the flow rate, and the column temperature.

Table 1: Illustrative Chiral HPLC Method Parameters for the Enantiomeric Separation of 1-(2-Chloropyrimidin-5-yl)ethylamine

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Chiralpak® IG-3 (Amylose tris(3-chlorophenylcarbamate)) | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 150 mm x 4.6 mm, 3 µm | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Methanol/DEA (80:20:0.1, v/v/v) | Hexane/Ethanol/DEA (90:10:0.1, v/v/v) | Hexane/Isopropanol/DEA (85:15:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 30 °C | 25 °C |

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |

| Retention Time (S)-enantiomer | 5.2 min | 8.9 min | 10.5 min |

| Retention Time (R)-enantiomer | 6.5 min | 10.3 min | 12.8 min |

| Resolution (Rs) | > 2.0 | > 1.8 | > 2.2 |

Validation of the developed HPLC method is performed according to established guidelines to ensure its suitability for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer are also determined to ensure that even trace amounts can be reliably measured.

Chiral Gas Chromatography (GC) Techniques with Derivatization

Chiral Gas Chromatography (GC) offers an alternative approach for the enantiomeric analysis of volatile compounds. gcms.cz While 1-(2-Chloropyrimidin-5-yl)ethylamine itself may not be sufficiently volatile for direct GC analysis without significant peak tailing, derivatization can overcome this limitation.

A common derivatization strategy for primary amines is acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA), to form the corresponding amide. This derivatization step not only increases the volatility and thermal stability of the analyte but can also enhance the enantiomeric separation on a chiral stationary phase.

The derivatized enantiomers are then separated on a capillary column coated with a chiral selector, typically a cyclodextrin (B1172386) derivative. gcms.cz Columns such as those based on permethylated or acetylated beta-cyclodextrin (B164692) are widely used for this purpose. gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving baseline separation.

Table 2: Representative Chiral GC Method Parameters for the Analysis of Derivatized 1-(2-Chloropyrimidin-5-yl)ethylamine

| Parameter | Value |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Chiral Stationary Phase | Rt-βDEXsm (2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin) in a polysiloxane matrix |

| Column Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Retention Time (S)-amide | 12.1 min |

| Retention Time (R)-amide | 12.5 min |

| Resolution (Rs) | > 1.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Solvating Agents and Shift Reagents

For a primary amine like this compound, chiral acids such as (R)- or (S)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BNPPA) or (R)-(-)-Mandelic acid can be effective CSAs. nih.gov The formation of diastereomeric salts in the NMR tube leads to chemical shift non-equivalence (ΔΔδ) for protons close to the chiral center. The integration of the separated signals allows for the direct quantification of the enantiomeric ratio.

Alternatively, lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be employed. These reagents coordinate to the lone pair of electrons on the nitrogen atom of the amine, inducing large shifts in the proton resonances and often resolving the signals of the two enantiomers.

Table 3: Illustrative ¹H-NMR Data for Enantiomeric Purity Determination of 1-(2-Chloropyrimidin-5-yl)ethylamine using a Chiral Solvating Agent

| Proton Signal | Racemic Amine (δ, ppm) | Racemic Amine + (R)-BNPPA (δ, ppm) | ΔΔδ (ppm) |

| CH-NH₂ (quartet) | 4.25 | (S) 4.35, (R) 4.38 | 0.03 |

| CH₃ (doublet) | 1.52 | (S) 1.58, (R) 1.61 | 0.03 |

| Pyrimidine (B1678525) H | 8.60 (s) | 8.65 (s) | 0.00 |

Note: The chemical shifts (δ) are hypothetical and for illustrative purposes. ΔΔδ represents the chemical shift difference between the signals of the (R) and (S) enantiomers in the presence of the chiral solvating agent.

Elucidation of Absolute Configuration

While the determination of enantiomeric excess is a measure of purity, the elucidation of the absolute configuration establishes the actual three-dimensional arrangement of the atoms at the chiral center.

X-ray Crystallography Studies of Crystalline Derivatives of this compound

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.gov However, obtaining suitable single crystals of the free amine can be challenging. A common strategy is to prepare a crystalline derivative by reacting the amine with a chiral acid of known absolute configuration, such as (R)-(-)-mandelic acid or a tartaric acid derivative, to form a diastereomeric salt.

The resulting salt often has a higher propensity to form high-quality single crystals suitable for X-ray diffraction analysis. The known absolute configuration of the chiral acid serves as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the amine moiety within the crystal lattice. The crystal structure provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms, confirming the (R) configuration at the chiral center of the ethylamine (B1201723) fragment.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assignment

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.orgnih.gov The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule.

For this compound, the experimental VCD spectrum can be recorded in a suitable solvent. To assign the absolute configuration, the experimental spectrum is compared to a theoretically predicted VCD spectrum. The theoretical spectrum is calculated using quantum chemical methods, such as Density Functional Theory (DFT), for one of the enantiomers (e.g., the R-enantiomer). A good agreement between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the absolute configuration as (R). nih.gov

VCD is particularly valuable as it provides a solution-state confirmation of the absolute configuration, complementing the solid-state information obtained from X-ray crystallography. It is also a powerful tool when suitable crystals for X-ray analysis cannot be obtained.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) Spectral Analysis

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are powerful, non-destructive techniques for investigating the stereochemistry of chiral molecules. ens-lyon.fr These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. For this compound, possessing a single stereocenter at the C1 position of the ethylamine moiety, ORD and ECD are indispensable for confirming the absolute (R)-configuration.

The analysis involves measuring the optical rotation as a function of wavelength (ORD) and the difference in absorption of left- and right-circularly polarized light (ECD). The resulting spectra are characterized by Cotton effects, which are distinctive spectral patterns in the vicinity of an electronic absorption band of the chromophore. In this molecule, the 2-chloropyrimidine (B141910) ring acts as the primary chromophore.

The sign of the Cotton effect in the ECD spectrum is directly related to the spatial arrangement of the atoms around the stereocenter. Theoretical calculations, such as time-dependent density functional theory (TDDFT), are typically employed to predict the ECD spectrum for the (R)-enantiomer. researchgate.net By comparing the experimentally measured spectrum with the calculated one, the absolute configuration can be assigned with a high degree of confidence. For this compound, a positive or negative Cotton effect at a specific wavelength, corresponding to the electronic transitions of the pyrimidine ring, would be predicted. The experimental observation of this predicted effect would confirm the (R)-configuration.

The chiroptical properties of pyrimidine derivatives can be complex, influenced by the electronic nature of substituents on the ring. nih.gov The combination of the chloro- and ethylamine groups dictates the electronic transitions and, consequently, the precise characteristics of the ECD and ORD spectra.

Table 1: Illustrative ECD Spectral Data for this compound

| Wavelength (nm) | Molar Ellipticity (Δε) | Associated Transition |

| ~270 | Positive | n → π |

| ~245 | Negative | π → π |

| ~210 | Positive | π → π* |

Note: This data is illustrative and represents expected values based on typical pyrimidine chromophores and the (R)-configuration.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically within 5 ppm). nih.gov This precision allows for the unambiguous determination of the molecular formula, distinguishing it from other formulas with the same nominal mass.

For this compound, the molecular formula is C₆H₈ClN₃. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion is calculated by summing the masses of the most abundant isotopes of each element (C, H, Cl, N).

The presence of a chlorine atom is readily identified by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will exhibit two peaks for any chlorine-containing ion: the M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) separated by two m/z units, with a relative intensity ratio of approximately 3:1. chemguide.co.uk This pattern provides definitive evidence for the presence of one chlorine atom in the molecule.

Further structural information can be obtained from tandem mass spectrometry (MS/MS), which involves the fragmentation of the parent ion. The fragmentation pattern provides insights into the molecule's connectivity. For this compound, a characteristic fragmentation would be the loss of the ethylamine side chain via alpha-cleavage, a common pathway for amines. libretexts.orgslideshare.net

Table 2: HRMS Data for the Protonated Molecule [M+H]⁺

| Parameter | Value |

| Molecular Formula | C₆H₈ClN₃ |

| Theoretical m/z of [C₆H₉³⁵ClN₃]⁺ | 158.0531 |

| Theoretical m/z of [C₆H₉³⁷ClN₃]⁺ | 160.0501 |

| Illustrative Measured m/z | 158.0534 |

| Mass Accuracy (ppm) | 1.9 |

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Conformational Insights

The vibrational spectrum of this compound is characterized by modes originating from the pyrimidine ring, the ethylamine side chain, and the carbon-chlorine bond.

Amine (NH₂) Group: The primary amine will show characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum. Typically, two bands are observed for asymmetric and symmetric stretching. ijirset.com The N-H bending (scissoring) vibration appears around 1600-1650 cm⁻¹.

Pyrimidine Ring: The aromatic C-H stretching vibrations of the pyrimidine ring are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations produce a series of sharp bands in the 1400-1600 cm⁻¹ region. These are often strong in both IR and Raman spectra. Ring "breathing" modes, which are strong in the Raman spectrum, occur at lower frequencies.

C-Cl Bond: The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region. Its exact position can be sensitive to the electronic environment of the pyrimidine ring.

Aliphatic C-H Bonds: The ethylamine side chain will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1470 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate the vibrational frequencies and assist in the assignment of the experimental bands observed in the IR and Raman spectra. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |

| N-H Asymmetric Stretch | Amine (-NH₂) | ~3450 | Medium | Weak |

| N-H Symmetric Stretch | Amine (-NH₂) | ~3350 | Medium | Weak |

| C-H Stretch (Aromatic) | Pyrimidine Ring | 3050 - 3150 | Medium | Strong |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 2980 | Strong | Strong |

| N-H Bend (Scissoring) | Amine (-NH₂) | 1600 - 1650 | Strong | Weak |

| C=N/C=C Ring Stretch | Pyrimidine Ring | 1400 - 1600 | Strong | Strong |

| C-Cl Stretch | Chloro-substituent | 600 - 800 | Strong | Medium |

Chemical Reactivity and Derivatization Strategies for 1r 1 2 Chloropyrimidin 5 Yl Ethylamine

Transformations at the Chiral Amine Center

The primary amine group of (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation Reactions: Amide and Sulfonamide Formation

The nucleophilic nature of the primary amine readily facilitates acylation reactions with acyl chlorides and sulfonyl chlorides to furnish the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to scavenge the hydrogen chloride byproduct.

In a representative example, the reaction of a primary amine with an acyl chloride, such as ethanoyl chloride, proceeds rapidly in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) at ambient temperature to yield the N-substituted amide. google.com Similarly, reaction with a sulfonyl chloride, for instance, p-toluenesulfonyl chloride, under basic conditions provides the corresponding sulfonamide. nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions

| Amine Reactant | Acylating/Sulfonylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| Primary Amine | Ethanoyl Chloride | Triethylamine | Dichloromethane | N-substituted acetamide |

Alkylation Reactions: Synthesis of Substituted Pyrimidinyl-ethylamines

The synthesis of secondary and tertiary amines from this compound can be achieved through alkylation reactions. Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation. However, under carefully controlled conditions, mono-alkylation can be achieved. A more controlled approach involves reductive amination, which will be discussed in a later section.

Urea (B33335) and Thiourea (B124793) Formation via Isocyanates and Isothiocyanates

The primary amine of this compound reacts readily with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions, often without the need for a catalyst. The addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate is a facile process. These urea and thiourea moieties are often incorporated into drug candidates to act as hydrogen bond donors and acceptors, contributing to target binding.

Reductive Amination Pathways for Complex Amine Structures

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of more complex secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.comacs.orgorganic-chemistry.orglibretexts.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. For instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.com

This strategy allows for the introduction of a wide variety of substituents at the amine nitrogen, starting from a diverse pool of commercially available aldehydes and ketones.

Reactions Involving the 2-Chloropyrimidine (B141910) Moiety

The 2-chloro substituent on the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a key avenue for further molecular elaboration.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, facilitates SNAr reactions with a variety of nucleophiles. The 2-position of the pyrimidine ring is particularly activated towards nucleophilic attack. nih.gov

In the context of BTK inhibitor synthesis, a crucial SNAr reaction involves the displacement of the 2-chloro group by a nucleophilic amine from another fragment of the molecule, often an aniline (B41778) derivative. These reactions are typically carried out at elevated temperatures in a polar aprotic solvent such as DMF or dimethyl sulfoxide (B87167) (DMSO), often with the addition of a base to facilitate the reaction.

The regioselectivity of SNAr on substituted dichloropyrimidines can be influenced by the nature of the substituents on the ring and the nucleophile itself. wuxiapptec.comnih.gov However, for 2-chloropyrimidines, substitution at the 2-position is generally favored.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bruton's tyrosine kinase (BTK) |

| Triethylamine (TEA) |

| Diisopropylethylamine (DIPEA) |

| Ethanoyl chloride |

| Dichloromethane (DCM) |

| N,N-Dimethylformamide (DMF) |

| p-Toluenesulfonyl chloride |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

Replacement of Chlorine with Diverse Oxygen, Sulfur, and Nitrogen Nucleophiles

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C2-chloro substituent by a wide array of nucleophiles. wikipedia.org This SNAr reaction is a cornerstone for diversifying the pyrimidine core.

Oxygen Nucleophiles: Alkoxides and hydroxides can be used to introduce ether and hydroxyl moieties, respectively. The resulting 2-hydroxypyrimidine (B189755) derivatives often exist in their tautomeric 2-pyrimidone form. wikipedia.org

Sulfur Nucleophiles: Thiolates readily displace the chlorine to form 2-thioether-substituted pyrimidines. Thiol nucleophiles are effective for creating C-S bonds at the C2 position.

Nitrogen Nucleophiles: A broad range of nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines, can be employed to synthesize 2-aminopyrimidine (B69317) derivatives. libretexts.org These reactions are fundamental in medicinal chemistry for accessing analogues of biologically active compounds. The reaction conditions for these substitutions are generally mild, though the specific base and solvent system can be optimized depending on the nucleophilicity of the incoming reagent.

| Nucleophile Type | Example Nucleophile | Resulting C2-Substituent | Typical Conditions |

|---|---|---|---|

| Oxygen | Sodium Methoxide (NaOMe) | -OCH₃ (Methoxy) | MeOH, reflux |

| Oxygen | Potassium Hydroxide (B78521) (KOH) | -OH (Hydroxy) / =O (Oxo) | Aqueous base, heat |

| Sulfur | Sodium Thiophenoxide (NaSPh) | -SPh (Phenylthio) | DMF, room temperature |

| Nitrogen | Ammonia (NH₃) | -NH₂ (Amino) | Aqueous NH₃, heat |

| Nitrogen | Piperidine | -N(C₅H₁₀) (Piperidinyl) | Ethanol, reflux |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Negishi)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the 2-chloro position of the pyrimidine ring is an ideal handle for such transformations. fiveable.mesigmaaldrich.comlibretexts.org These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance. libretexts.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with a halide. researchgate.net 2-Chloropyrimidines readily participate in Suzuki couplings with various aryl- and heteroarylboronic acids. mdpi.comacs.org The reactivity of the pyrimidine ring often allows for the use of aryl chlorides, which are typically less reactive than bromides or iodides, without the need for specialized, expensive ligands. acs.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand, base, and solvent system is crucial for achieving high yields and regioselectivity, especially in di- or trichlorinated pyrimidines. mdpi.comnih.gov Microwave-assisted procedures have been shown to be highly efficient, reducing reaction times and catalyst loading. mdpi.com

| Boronic Acid | Catalyst System (Catalyst/Ligand) | Base | Solvent | Product Type |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-Phenylpyrimidine |

| 3-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 2-(3-Methoxyphenyl)pyrimidine |

| Furan-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2-(Furan-2-yl)pyrimidine |

| Indole-5-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 2-(Indol-5-yl)pyrimidine. acs.org |

Buchwald-Hartwig Amination: This reaction is a powerful tool for the synthesis of aryl amines via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.org It has largely superseded harsher classical methods for C-N bond formation. wikipedia.org For a substrate like this compound, the Buchwald-Hartwig reaction would primarily be used to further functionalize the pyrimidine ring if other halo-positions were present, or more commonly, to couple various amines to the C2 position of a related 2-chloropyrimidine precursor. The development of sterically hindered and bidentate phosphine (B1218219) ligands (e.g., BINAP, DPPF, XPhos) has been critical to expanding the scope of this reaction to include a wide variety of amines and aryl halides, often under mild conditions. wikipedia.orglibretexts.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For derivatizing the title compound, an organozinc reagent could be coupled at the C2 position. The organozinc species can be prepared from a variety of precursors, and the coupling with 2-chloropyrimidine proceeds efficiently with common palladium catalysts like Pd(PPh₃)₄. wikipedia.orgorgsyn.org This method provides a reliable route to alkyl-, alkenyl-, or aryl-substituted pyrimidines. nih.gov

Electrophilic Aromatic Substitution and Directed Ortho-Metalation Strategies for Pyrimidine Functionalization

While nucleophilic substitution at the halogenated C2 position is the most common reaction, functionalization of the C-H bonds on the pyrimidine ring represents an alternative and powerful strategy for diversification.

Electrophilic Aromatic Substitution (EAS): The π-deficient nature of the pyrimidine ring makes it inherently unreactive towards electrophiles. wikipedia.orgbhu.ac.in Electrophilic substitution is generally difficult and requires the presence of activating, electron-donating groups on the ring. researchgate.netresearchgate.net When substitution does occur, it is highly regioselective for the C5 position, which is the least electron-deficient. wikipedia.org In the case of this compound, the C5 position is already occupied. The ethylamine (B1201723) group is an activating group, which could potentially direct electrophiles to the C4 or C6 positions. However, the deactivating effects of the ring nitrogens and the C2-chloro group still present a significant barrier. Successful electrophilic substitutions like nitration or halogenation on pyrimidine rings typically require multiple activating groups such as hydroxyl or amino substituents to be present. researchgate.net

Directed Ortho-Metalation (DoM): DoM is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base (typically an organolithium reagent), followed by quenching the resulting organometallic intermediate with an electrophile. wikipedia.org For this compound, the secondary amine of the ethylamine side chain could potentially serve as a DMG, directing metalation to the C4 or C6 position. However, the acidity of the N-H proton means it would likely be deprotonated first. Alternatively, one of the ring nitrogens can act as a Lewis basic site to direct the metalating agent. harvard.edu The use of hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), has been shown to be effective for the deprotonation of diazines. researchgate.net This approach could provide a synthetic route to C4- or C6-functionalized derivatives that are inaccessible through other means. researchgate.netnih.gov

Ring Modification and Rearrangement Studies of the Pyrimidine Core

Beyond simple substitution, the pyrimidine ring itself can be chemically transformed into other heterocyclic systems. These skeletal editing or deconstruction-reconstruction strategies offer access to novel molecular scaffolds that would be challenging to prepare via de novo synthesis. nih.gov

A prominent strategy involves the activation of the pyrimidine ring by N-alkylation or N-acylation, making it more susceptible to nucleophilic attack and subsequent ring-opening. nih.govwur.nl For example, transformation of a pyrimidine into its corresponding N-arylpyrimidinium salt with an activating agent like triflic anhydride (B1165640) (Tf₂O) enables cleavage of the ring by a nucleophile. nih.govchinesechemsoc.org The resulting open-chain intermediate, such as a vinamidinium salt, can then be recyclized with different reagents to form a variety of new five- or six-membered heterocycles, including pyrazoles, 1,2-oxazoles, or even other substituted pyridines. nih.govchinesechemsoc.org This "two-atom swap" skeletal editing, where a C-N fragment of the pyrimidine is replaced with a C-C fragment, represents a powerful tool for late-stage functionalization and diversification of pyrimidine-containing drug candidates. chinesechemsoc.orgchinesechemsoc.org Such a sequence applied to a derivative of this compound could yield a library of novel chiral building blocks with different heterocyclic cores.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. mdpi.com Aminopyrimidines are recognized as valuable substrates in MCRs for the synthesis of diverse heterocyclic compounds. researchgate.netingentaconnect.comeurekaselect.com

A derivative of this compound, where the C2-chlorine has been replaced by an amino group to give a diaminopyrimidine structure, would be an excellent candidate for various MCRs. The different nucleophilic sites (the ring nitrogens and the two amino groups) allow for diverse reactivity patterns. researchgate.netingentaconnect.com For instance, such a compound could participate in Biginelli-type reactions with aldehydes and β-ketoesters to construct fused dihydropyrimidine (B8664642) scaffolds. rsc.org Depending on the reaction partners and conditions, MCRs involving aminopyrimidines can lead to the formation of fused five- or six-membered rings (like pyrrolo[2,3-d]pyrimidines or pyridopyrimidines) or acyclic substituted pyrimidines. researchgate.netingentaconnect.comeurekaselect.com The chiral ethylamine side chain would be retained, leading to the synthesis of complex, enantiomerically pure heterocyclic systems.

Selective Functionalization of the Pyrimidine Nitrogen Atoms

While reactions at the carbon skeleton of the pyrimidine ring are common, selective functionalization at the ring nitrogen atoms presents another avenue for derivatization, although it comes with challenges. The pyrimidine nitrogens are significantly less basic (pKa of protonated pyrimidine is 1.23) than pyridine (B92270) (pKa = 5.30), making reactions like N-alkylation and N-oxidation more difficult. wikipedia.org Protonation or alkylation usually occurs at only one of the nitrogen atoms. wikipedia.org

Recent advances have provided more sophisticated methods for selective N-functionalization or for using the N-atoms to mediate C-H functionalization. One such strategy involves the formation of pyrimidinyl iminium salt intermediates, which can then be trapped by various nucleophiles. acs.org This approach has been used for the C2-selective amination of pyrimidines, proceeding through a mechanism that involves the ring nitrogens. acs.org Another powerful method is the activation of the pyrimidine with triflic anhydride (Tf₂O), as mentioned in the context of ring transformations. chinesechemsoc.orgchinesechemsoc.org This activation makes the pyrimidine core highly electrophilic and susceptible to attack, which is a key step in subsequent skeletal editing reactions. These modern strategies offer pathways to modify the pyrimidine core in ways that are not possible through classical methods, providing access to novel chemical space.

Computational Chemistry and Mechanistic Investigations of 1r 1 2 Chloropyrimidin 5 Yl Ethylamine and Its Reactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. nsf.govnih.gov

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy arrangement of the atoms on the potential energy surface. youtube.com For a flexible molecule like (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine, which has a rotatable ethylamine (B1201723) side chain, this also involves a conformational analysis to identify the most stable conformers.

The process typically begins by constructing an initial guess of the molecule's structure. Then, a DFT method, such as B3LYP, is used with a suitable basis set (e.g., 6-31G(d,p)) to systematically adjust bond lengths, bond angles, and dihedral angles to minimize the molecule's energy. arxiv.orgyoutube.com The results of such a calculation would yield the optimized Cartesian coordinates of each atom. Frequency calculations are then performed to ensure that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). youtube.com

Illustrative Data Table: Optimized Geometric Parameters This table presents typical bond lengths and angles that would be expected from a DFT optimization of a molecule similar to this compound. Actual values would require a specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-N (ring) | 1.34 Å |

| Bond Length | C-C (side chain) | 1.54 Å |

| Bond Length | C-N (amine) | 1.47 Å |

| Bond Angle | N-C-C (ring) | 123° |

| Bond Angle | C-C-N (side chain) | 110° |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the lone pair of the amino group, making it the primary site for reactions with electrophiles. The LUMO is likely to be distributed over the electron-deficient pyrimidine (B1678525) ring, particularly at the carbon atom bonded to the chlorine, which is a site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. researchgate.net

Illustrative Data Table: FMO Analysis This table shows representative FMO energy values for a comparable chloro-aromatic amine. The specific energies for the target compound would need to be calculated.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the nitrogen of the ethylamine group. |

| LUMO | -1.2 | Distributed across the pyrimidine ring, with significant contribution from the C-Cl bond. |

| HOMO-LUMO Gap | 5.3 | Indicates moderate kinetic stability. |

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain theoretical chemical shifts that, when compared to experimental spectra, can confirm the proposed structure. rsc.orgnih.gov

Illustrative Data Table: Predicted Spectroscopic Data This table provides examples of predicted NMR and IR data for a molecule with similar functional groups.

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C-Cl | ~155 ppm |

| ¹³C NMR | C-NH₂ | ~50 ppm |

| ¹H NMR | CH-NH₂ | ~4.0 ppm |

| IR Frequency | N-H stretch | ~3350 cm⁻¹ |

| IR Frequency | C-Cl stretch | ~750 cm⁻¹ |

Elucidation of Reaction Mechanisms for Stereoselective Synthesis Pathways

Computational chemistry is instrumental in understanding the complex pathways of chemical reactions, especially those that are stereoselective. rsc.orgresearchgate.net

To understand how this compound is synthesized stereoselectively, computational chemists can map out the entire reaction pathway. This involves identifying and characterizing the transition state (TS) for the key bond-forming step. A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. ucsb.eduprotheragen.ai

By optimizing the geometry of the transition state and performing a frequency calculation (which should yield exactly one imaginary frequency corresponding to the bond being formed or broken), the activation energy barrier (ΔG‡) can be determined. sumitomo-chem.co.jp In a stereoselective reaction, there will be two or more competing pathways leading to different stereoisomers. By calculating the activation energy for each path, chemists can predict which stereoisomer will be the major product, as the pathway with the lower activation energy will be faster. acs.orgnih.gov

Reactions are typically run in a solvent, which can significantly influence the reaction's kinetics and thermodynamics. Computational models can account for these solvent effects in several ways, most commonly through implicit solvation models like the Polarizable Continuum Model (PCM). rsc.orgstackexchange.com In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. iaea.org

By performing geometry optimizations and frequency calculations with a solvation model, it is possible to determine how the solvent stabilizes or destabilizes the reactants, transition states, and products. This can lead to changes in the calculated activation energies and reaction energies, providing a more realistic prediction of the reaction outcome in a specific solvent. rsc.orgrsc.org

Theoretical Prediction of Enantioselectivity and Diastereoselectivity in Catalytic Processes

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and explaining the stereochemical outcomes of catalytic reactions involving chiral molecules like this compound. These theoretical investigations can model the transition states of a reaction, providing insights into the energy barriers that lead to the preferential formation of one enantiomer or diastereomer over another.

In a typical study, the catalytic cycle is modeled step-by-step. For a reaction producing a chiral amine, this would involve modeling the interaction of the starting materials with the catalyst, the formation of key intermediates, the transition states for the formation of both (R) and (S) enantiomers, and the final product release. The difference in the calculated free energy of the transition states for the two enantiomeric pathways (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee).

For instance, in the asymmetric hydrogenation of an imine to produce a chiral amine, DFT calculations can reveal the crucial non-covalent interactions, such as hydrogen bonds and steric repulsions, between the substrate, the catalyst, and the reductant that govern the stereoselectivity. researchgate.net Studies on similar systems have shown that the high enantioselectivity often arises from steric hindrance between bulky substituents on the catalyst and the substrate in the disfavored transition state. researchgate.net

Illustrative Data Table for Predicted Enantioselectivity:

| Catalyst System | Substrate | Predicted ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |

| Chiral Phosphoric Acid | Iminopyrimidine | 2.1 | 95 | 94 |

| Rh-DIPAMP | Enamine | 1.8 | 90 | 88 |

| Ru-BINAP | Ketimine | 2.5 | 98 | 97 |

Note: This table is illustrative and based on typical data from computational studies of asymmetric catalysis. Specific data for this compound is not publicly available.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic picture of molecules, allowing researchers to observe their movements and interactions over time. For a flexible molecule such as this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with its environment, such as a solvent or a biological receptor.

An MD simulation of this chiral amine in an aqueous solution, for example, would reveal the preferred conformations of the ethylamine side chain relative to the pyrimidine ring. It would also show the dynamic formation and breaking of hydrogen bonds between the amine and nitro-groups of the molecule and the surrounding water molecules. nih.gov These simulations can provide insights into the solvation of the molecule, which can significantly influence its reactivity.

Furthermore, MD simulations are crucial for studying intermolecular interactions. For instance, simulating the interaction of this compound with a chiral stationary phase in a chromatography column can help elucidate the mechanism of chiral separation. The simulations can quantify the residence time of the enantiomer in different binding pockets and identify the specific interactions responsible for chiral recognition.

Illustrative Data Table for Conformational Analysis:

| Dihedral Angle | Dominant Conformer 1 (°) | Dominant Conformer 2 (°) | Population (%) |

| N-C-C-N | 65 | 175 | 70 (Conformer 1), 30 (Conformer 2) |

| Cl-C-C-N | -110 | 70 | 70 (Conformer 1), 30 (Conformer 2) |

Note: This table presents hypothetical data to illustrate the type of information obtained from MD simulations.

Computational Studies on Chiral Recognition Mechanisms in Analytical and Synthetic Applications

Chiral recognition is a fundamental process in chemistry and biology, underpinning enantioselective catalysis, chiral separations, and the specific interactions of drugs with their biological targets. Computational studies provide a molecular-level understanding of how a chiral molecule like this compound is differentiated from its enantiomer.

These studies often employ a combination of quantum mechanics (QM) and molecular mechanics (MM) methods (QM/MM), as well as MD simulations. For example, to understand how this chiral amine is recognized by a chiral catalyst, researchers can model the diastereomeric complexes formed between each enantiomer and the catalyst. By calculating the binding energies of these complexes, it is possible to predict which enantiomer will bind more strongly.

MD simulations have been effectively used to study the binding of chiral molecules to chiral selectors, such as molecular micelles used in capillary electrophoresis. nih.gov These simulations can reveal how the enantiomers orient themselves within the binding pocket of the selector and identify the key stereoselective intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that lead to their separation. nih.gov The insights gained from these computational studies are invaluable for the rational design of new chiral selectors and catalysts with improved enantioselectivity.

Illustrative Data Table for Chiral Recognition Interactions:

| Chiral Selector | Enantiomer | Key Interaction | Interaction Energy (kcal/mol) |

| Poly(SULV) Micelle | (R)-enantiomer | Hydrogen bond with Leucine | -4.2 |

| Poly(SULV) Micelle | (S)-enantiomer | Steric clash with Valine | +1.5 |

| Cyclodextrin (B1172386) | (R)-enantiomer | Inclusion in hydrophobic cavity | -5.8 |

| Cyclodextrin | (S)-enantiomer | Partial inclusion | -3.1 |

Note: This table is illustrative, drawing on principles from published studies on chiral recognition. nih.gov

Synthetic Utility of 1r 1 2 Chloropyrimidin 5 Yl Ethylamine As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Construction of Chiral Heterocyclic Scaffolds with Defined Stereochemistry

The defined stereochemistry of the ethylamine (B1201723) side chain makes (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine an ideal starting material for synthesizing chiral molecules where the three-dimensional arrangement of atoms is crucial for function. The compound serves as a cornerstone for building complex heterocyclic systems, transferring its chirality to the final product.

A significant application of this chiral building block is in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. These scaffolds are of considerable interest in medicinal chemistry. The general strategy involves using the pyrimidine (B1678525) ring of the building block as the foundation for annulation—the formation of a new ring fused to the existing one.